molecular formula C9H14BrClN2O2S2 B1375985 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride CAS No. 1365836-42-5

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride

Cat. No. B1375985
CAS RN: 1365836-42-5
M. Wt: 361.7 g/mol
InChI Key: NAIUYTSNCURJQJ-UHFFFAOYSA-N
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Description

“1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride” is a chemical compound with the CAS Number: 1365836-42-5 . It has a molecular weight of 361.71 . The IUPAC name for this compound is 1-[(5-bromo-2-thienyl)sulfonyl]-1,4-diazepane hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A two-step synthesis method involving Ugi multicomponent reaction and intramolecular SN2 reaction has been studied for diazepane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).
  • Novel 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were developed as human chymase inhibitors, showcasing the potential of 1,4-diazepane derivatives in therapeutic applications (Tanaka et al., 2007).
  • 1H-1,4-Diazepines containing benzene sulfonyl piperazine moiety were synthesized, exhibiting antimicrobial, antifungal, and anthelmintic activity, demonstrating the potential of these compounds in pharmaceutical research (Saingar et al., 2011).

Application in Drug Development

  • Novel homopiperazine derivatives, including 1,4-diazepane derivatives, have been synthesized and evaluated for their anticancer activity, showing significant potential in cancer therapy research (Teimoori et al., 2011).
  • Development of specific Rho-kinase inhibitors used HA-1077, a selective inhibitor, as a starting point, leading to the synthesis of several HA-1077 analogs, including 1,4-diazepane derivatives, highlighting their role in kinase inhibitor research (Tamura et al., 2005).
  • Butyrophenone analogs such as 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one have been identified as potential atypical antipsychotic agents, showcasing the therapeutic potential of diazepane derivatives (Ablordeppey et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2.ClH/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12;/h2-3,11H,1,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIUYTSNCURJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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